![molecular formula C13H16BNO5 B567234 1-Boc-Oxindole-5-boronic acid CAS No. 1256345-64-8](/img/structure/B567234.png)
1-Boc-Oxindole-5-boronic acid
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Overview
Description
1-Boc-Oxindole-5-boronic acid is a chemical compound with the linear formula C13H16BNO5 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 1-Boc-Oxindole-5-boronic acid and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular weight of 1-Boc-Oxindole-5-boronic acid is approximately 277.081 Da . The compound’s linear formula is C13H16BNO5 .Chemical Reactions Analysis
1-Boc-Oxindole-5-boronic acid can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is successful due to its exceptionally mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
The molecular weight of 1-Boc-Oxindole-5-boronic acid is approximately 277.081 Da . The compound’s linear formula is C13H16BNO5 .Scientific Research Applications
Sensing Applications
Boronic acids, including 1-Boc-Oxindole-5-boronic acid, are increasingly utilized in various sensing applications . They interact with strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the area of protein interactions . They can be used for the manipulation of proteins and for introducing modifications .
Separation Technologies
Boronic acids are also used in separation technologies . For instance, they can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They can interact with a wide range of biological molecules, making them useful in the creation of new therapeutic agents .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles used in analytical methods . This includes the creation of polymers for the controlled release of insulin .
Enzyme Inhibition
Boronic acids can act as enzyme inhibitors . They can form bonds with nucleophilic amino acid side chains such as that of serine .
Cell Delivery Systems
Boronic acids are used in cell delivery systems . They can interfere in signalling pathways and are used in the delivery of cells .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Boc-Oxindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects this pathway, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of 1-Boc-Oxindole-5-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and functional group tolerant, contributing to the compound’s efficacy . The compound is also relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3H-indol-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(14(18)19)6-8(10)7-11(15)16/h4-6,18-19H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKKSRXRLPRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681540 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-64-8 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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